molecular formula C7H14ClN3O B3109209 [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 1707369-72-9

[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride

Cat. No. B3109209
CAS RN: 1707369-72-9
M. Wt: 191.66
InChI Key: KVUUORNMPTWMRU-UHFFFAOYSA-N
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Description

“[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride” is a chemical compound with the molecular weight of 191.66 . The IUPAC name for this compound is (1-(2-methoxyethyl)-1H-imidazol-5-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3O.ClH/c1-11-3-2-10-6-9-5-7(10)4-8;/h5-6H,2-4,8H2,1H3;1H . This indicates that the compound has a molecular structure with 7 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom, along with a chloride ion.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 191.66 . The InChI key for this compound is KVUUORNMPTWMRU-UHFFFAOYSA-N .

Scientific Research Applications

Imidazoline Derivatives in Corrosion Inhibition

Imidazoline and its derivatives are widely utilized as effective corrosion inhibitors due to their low toxicity, cost-effectiveness, and environmental friendliness. The chemical structure, featuring a 5-membered heterocyclic ring with two nitrogen atoms, enables strong adsorption onto metal surfaces. This property is critical for protecting metals from corrosion, particularly in the petroleum industry. Recent research has focused on enhancing the effectiveness of these compounds through structural modifications, highlighting their significance in industrial applications related to metal preservation and maintenance (Sriplai & Sombatmankhong, 2023).

Pharmacological Significance of Imidazole Derivatives

Imidazole scaffolds are integral in medicinal chemistry, offering a versatile platform for developing a wide range of bioactive molecules. These compounds have been explored for their therapeutic potentials, such as kinase inhibitors, with notable examples like Ponatinib. The imidazo[1,2-b]pyridazine framework, in particular, has garnered attention for its capacity to yield potent medicinal agents. This attention underscores the continuous interest in imidazole derivatives for discovering new therapeutic agents, reflecting the broader significance of imidazole-based compounds in drug development and pharmacology (Garrido et al., 2021).

Mechanism of Action

The mechanism of action for “[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride” is not specified in the retrieved data. It’s important to note that the mechanism of action for a compound can vary widely depending on its intended use and the biological system in which it is used .

Safety and Hazards

Specific safety and hazard information for “[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride” is not available in the retrieved data. As with all chemicals, it’s important to handle this compound with appropriate safety precautions .

properties

IUPAC Name

[3-(2-methoxyethyl)imidazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c1-11-3-2-10-6-9-5-7(10)4-8;/h5-6H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUUORNMPTWMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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